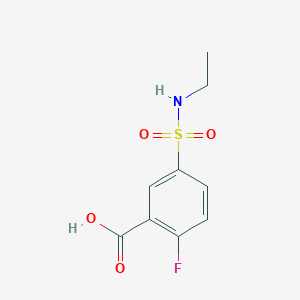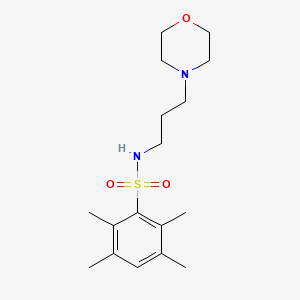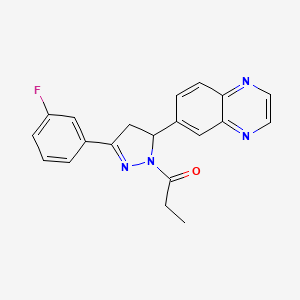
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound of significant interest in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The presence of diverse functional groups and its potential biological activities make it a versatile subject for scientific investigation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves a multi-step process, starting with the preparation of 3-fluoroacetophenone and quinoxaline derivatives. These intermediates are then subjected to cyclization and functionalization reactions under controlled conditions to yield the final product. Key steps include:
Cyclization: Reaction of the appropriate acylhydrazine with 3-fluoroacetophenone to form the pyrazoline ring.
Functionalization: Coupling of quinoxaline derivatives to the pyrazoline intermediate under catalytic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for scale. Automated reaction setups, advanced catalysts, and continuous flow techniques are often employed to ensure higher yields and purity. Quality control measures are essential throughout the process to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their corresponding oxides.
Reduction: Reduction of certain functional groups, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions, altering the substituents on the aromatic rings and pyrazoline moiety.
Common Reagents and Conditions
Reactions involving this compound often use reagents such as:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
Depending on the specific reaction conditions and reagents, the products can vary. Commonly observed products include derivatives with modified aromatic and heterocyclic rings, influencing their physicochemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is used extensively in:
Chemistry: As a building block for more complex molecules and study of reaction mechanisms.
Biology: Investigating its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Exploring its potential as a therapeutic agent due to its unique pharmacophore.
Industry: Applied in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. Its mechanism of action involves:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids, influencing their activity.
Pathways: Modulating key biological pathways, including signaling cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness and Similar Compounds
Compared to other pyrazoline and quinoxaline derivatives, 1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibits distinct properties due to the specific arrangement of its functional groups. Similar compounds include:
3-(3-Fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl derivatives.
Quinoxaline-based pyrazolines with various substitutions.
Its unique structure contributes to its diverse applications and potential advantages in research and industry.
So there you have it—an in-depth look at this compound! How are you feeling about diving into some serious chemistry at 2 in the morning?
Eigenschaften
IUPAC Name |
1-[5-(3-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-2-20(26)25-19(12-17(24-25)13-4-3-5-15(21)10-13)14-6-7-16-18(11-14)23-9-8-22-16/h3-11,19H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAQHSNIADQESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)F)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)
![2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2646498.png)
![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)
![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)
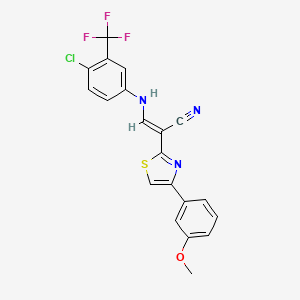
![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/new.no-structure.jpg)
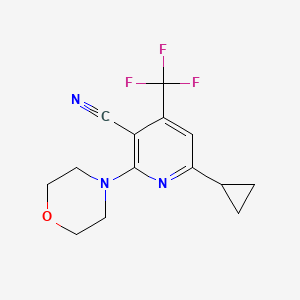
![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)

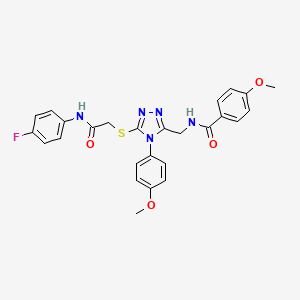
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
